molecular formula C7H4ClN B6159137 3-chloro-4-ethynylpyridine CAS No. 1379109-40-6

3-chloro-4-ethynylpyridine

Cat. No.: B6159137
CAS No.: 1379109-40-6
M. Wt: 137.6
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Description

Emergence and Historical Trajectory of Research on 3-Chloro-4-ethynylpyridine (B1359720)

Direct historical accounts detailing the first synthesis and initial research specifically focused on this compound are not extensively documented in seminal, early literature. Instead, its emergence is best understood within the broader evolution of synthetic methodologies for substituted pyridines and the rise of powerful cross-coupling reactions. The development of the Sonogashira coupling in 1975, a reaction that efficiently forms carbon-carbon bonds between terminal alkynes and aryl or vinyl halides, was a pivotal moment. wikipedia.orglibretexts.org This catalyzed interest in building blocks that contain both an alkyne and a halide on an aromatic scaffold.

The synthesis of functionalized pyridines has historically presented challenges, with early methods often suffering from harsh conditions or a lack of regioselectivity. google.com Over time, more sophisticated methods have been developed to introduce substituents at specific positions on the pyridine (B92270) ring. The investigation of compounds like this compound is a logical progression of this history, providing a pre-functionalized scaffold that capitalizes on modern synthetic techniques.

Strategic Rationale for Investigating the this compound Scaffold in Chemical Sciences

The scientific interest in this compound is rooted in the strategic combination of its three key structural components: the pyridine ring, the chloro substituent, and the ethynyl (B1212043) group.

The Pyridine Ring as a Privileged Scaffold: The pyridine ring is a quintessential "privileged scaffold" in medicinal chemistry. nih.gov This is due to its presence in a vast number of biologically active compounds and FDA-approved drugs, including those for treating tuberculosis, cancer, and gastroesophageal reflux. nih.gov Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, which can be crucial for molecular recognition and solubility. The aromatic nature of the ring also provides a rigid framework for orienting other functional groups.

The Ethynyl Group for Molecular Elaboration: The terminal alkyne (ethynyl group) is an exceptionally useful functional group in organic synthesis. It is a cornerstone of click chemistry and serves as a key participant in a variety of carbon-carbon bond-forming reactions, most notably the Sonogashira coupling. wikipedia.orglibretexts.org This allows for the straightforward connection of the pyridine core to other aryl, vinyl, or alkyl groups, enabling the construction of large and diverse molecular libraries.

The Chloro Substituent as a Reactive Handle: The chlorine atom on the pyridine ring acts as a versatile reactive handle. As a halide, it can participate in numerous cross-coupling reactions, such as the Suzuki, Stille, and Buchwald-Hartwig amination reactions. This provides a secondary site for modification, allowing for the sequential and controlled introduction of different substituents. The presence of both the chloro and ethynyl groups allows for orthogonal chemical strategies, where one group can be reacted selectively in the presence of the other.

Overview of Key Research Domains and Challenges Pertaining to this compound

Research involving this compound is primarily concentrated in its application as an intermediate in organic synthesis, with a focus on creating novel compounds for medicinal and materials science. However, its use is not without challenges.

Key Research Domains:

Medicinal Chemistry: The primary application of this compound is as a building block for the synthesis of potential therapeutic agents. The scaffold allows for the creation of derivatives with diverse biological targets. For instance, related structures like 3-chloro-1-(4-substituted phenyl)-4-(pyridin-3-yl)azetidin-2-one have been synthesized and investigated for their antimicrobial properties. nih.govresearchgate.net The this compound core provides a starting point for developing kinase inhibitors, G-protein coupled receptor (GPCR) modulators, and other classes of biologically active molecules.

Organic Synthesis and Catalysis: The compound is a valuable tool for synthetic chemists exploring new reaction methodologies. Its dual reactivity allows it to be used as a test substrate for developing new cross-coupling protocols or for synthesizing complex heterocyclic systems.

Materials Science: While less documented, pyridine and alkyne-containing molecules are of interest in materials science for the development of polymers, organic light-emitting diodes (OLEDs), and metal-organic frameworks (MOFs). The defined geometry and reactive handles of this compound make it a potential candidate for incorporation into such materials.

Research and Synthetic Challenges:

Synthesis of the Scaffold: The preparation of specifically substituted pyridines like this compound can be a significant challenge. Direct chlorination and ethynylation of the parent pyridine ring often lead to a mixture of isomers due to a lack of regiocontrol. Therefore, multi-step synthetic sequences are typically required, starting from more complex precursors, which can be inefficient and costly. google.comgoogle.com

Selectivity in Reactions: While having two reactive sites is an advantage, achieving selective reaction at one site without affecting the other requires careful optimization of reaction conditions (catalyst, solvent, temperature). For example, a palladium catalyst that is effective for a Sonogashira coupling at the ethynyl group might also initiate a coupling reaction at the chloro-substituent under certain conditions.

Substrate Reactivity: The electronic nature of the pyridine ring, modified by the electron-withdrawing chloro and ethynyl groups, can influence its reactivity in subsequent transformations. In some cases, related substrates have shown limited success; for example, a study on the difunctionalization of alkynes noted that 3-ethynylpyridine (B57287) did not yield the desired product under their optimized conditions.

Below is a table summarizing the key properties of the compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₇H₄ClN
Molecular Weight 137.57 g/mol
CAS Number 1196156-71-4, 1379109-40-6
Appearance Solid (form may vary)
Canonical SMILES C#CC1=C(C=NC=C1)Cl
InChI Key HBIXKYZHQNPYGN-UHFFFAOYSA-N

Properties

CAS No.

1379109-40-6

Molecular Formula

C7H4ClN

Molecular Weight

137.6

Purity

95

Origin of Product

United States

Synthetic Methodologies and Strategic Approaches for 3 Chloro 4 Ethynylpyridine

Classical and Established Synthetic Routes to 3-Chloro-4-ethynylpyridine (B1359720)

Established methods for the synthesis of this compound typically rely on a foundational two-step approach that leverages the reactivity of a more suitable halogen precursor at the C4 position. A common and well-documented strategy involves the use of a protected alkyne, which is later deprotected to reveal the terminal ethynyl (B1212043) group.

A representative classical synthesis starts with a di-halogenated pyridine (B92270), such as 3-chloro-4-iodopyridine (B48283). The significant difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for a selective cross-coupling reaction at the C4 position. The process unfolds as follows:

Sonogashira Coupling with a Protected Alkyne: 3-chloro-4-iodopyridine is reacted with a silyl-protected alkyne, most commonly ethynyltrimethylsilane (TMSA), in a Sonogashira coupling reaction. The higher reactivity of the iodide compared to the chloride ensures the reaction proceeds selectively at the desired position. libretexts.org

Deprotection: The resulting intermediate, 3-chloro-4-((trimethylsilyl)ethynyl)pyridine, is then subjected to a deprotection step to remove the trimethylsilyl (B98337) (TMS) group. This is typically achieved using a fluoride (B91410) source, such as tetrabutylammonium (B224687) fluoride (TBAF), or basic conditions, like potassium carbonate in methanol, to yield the final product, this compound. guidechem.com

This two-step sequence is a robust and reliable method for accessing terminal alkynes on aromatic rings and remains a cornerstone of classical synthesis in this area.

Transition Metal-Catalyzed Syntheses of this compound (e.g., Sonogashira Coupling)

The Sonogashira coupling is the most pivotal transition metal-catalyzed reaction for the synthesis of this compound. wikipedia.org This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org It is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of a base. organic-chemistry.org

Mechanism: The catalytic cycle involves two interconnected processes:

The Palladium Cycle: A Pd(0) species undergoes oxidative addition with the aryl halide (e.g., 3-chloro-4-iodopyridine).

The Copper Cycle: The terminal alkyne reacts with a Cu(I) salt to form a copper acetylide intermediate. youtube.com Transmetalation of the acetylide group from copper to the palladium complex, followed by reductive elimination, yields the final alkynylated pyridine and regenerates the Pd(0) catalyst. libretexts.org

The choice of catalyst, base, and solvent is crucial for optimizing the reaction yield and purity. While aryl iodides are most reactive, aryl bromides and even chlorides can be used with more advanced catalytic systems. libretexts.org

Table 1: Typical Conditions for Sonogashira Coupling in Pyridine Synthesis
ParameterReagent/ConditionRole/FunctionReference
Palladium CatalystPd(PPh₃)₄, PdCl₂(PPh₃)₂Primary catalyst for C-C bond formation. wikipedia.org
Copper Co-catalystCuI (Copper(I) iodide)Activates the alkyne by forming a copper acetylide. youtube.com
BaseTriethylamine (TEA), Diisopropylamine (DIPA), Cs₂CO₃Neutralizes the HX byproduct and aids in acetylide formation. researchgate.net
SolventTetrahydrofuran (THF), Dimethylformamide (DMF)Solubilizes reactants and catalysts. researchgate.net
TemperatureRoom Temperature to 80 °CReaction rate depends on halide reactivity and catalyst activity. rsc.org

Chemo- and Regioselective Synthesis of this compound

Achieving chemo- and regioselectivity is the central challenge in synthesizing this compound. The goal is to introduce the ethynyl group exclusively at the C4 position while the chloro group at the C3 position remains intact.

Substrate-Controlled Selectivity: The most straightforward strategy relies on the differential reactivity of halogens in palladium-catalyzed cross-coupling reactions. The reactivity order is I > Br > OTf >> Cl. libretexts.org Therefore, by starting with 3-chloro-4-iodopyridine or 3-chloro-4-bromopyridine, the Sonogashira coupling will overwhelmingly occur at the more reactive C4 position. This substrate-controlled approach is the most common and practical method for ensuring high regioselectivity.

Pyridyne Intermediates: A more advanced, though less common, method for achieving regioselective difunctionalization of a pyridine ring involves the generation of a pyridyne intermediate. For instance, a 3-chloropyridine (B48278) derivative can be selectively lithiated at the C4 position. Subsequent elimination can generate a reactive 3,4-pyridyne intermediate. The regioselective addition of a nucleophile to this intermediate, followed by an electrophilic quench, can lead to 2,3,4-trisubstituted pyridines. nih.gov While complex, this strategy offers a pathway for installing groups at both C3 and C4 with high regiocontrol. nih.gov

Innovative Synthetic Strategies for Introducing the Ethynyl Moiety into Pyridine Scaffolds

Research continues to produce innovative methods for pyridine functionalization that offer milder conditions, broader substrate scope, or novel reaction pathways.

Copper-Free Sonogashira Coupling: A significant advancement is the development of copper-free Sonogashira protocols. The copper co-catalyst can sometimes lead to the formation of undesired alkyne homocoupling byproducts (Glaser coupling). rsc.org Copper-free systems, often employing specialized palladium catalysts and ligands, avoid this side reaction and simplify product purification. rsc.org For example, palladium-salen complexes have been shown to effectively catalyze the reaction at room temperature without a copper additive. rsc.org

C-H Activation: Direct C-H activation is a highly sought-after strategy in modern synthesis as it avoids the need for pre-functionalized starting materials (like halides). While still an emerging area for pyridine alkynylation, direct C-H ethynylation would represent a more atom-economical approach to installing the alkyne group.

Flow Chemistry: The adaptation of synthetic methods to continuous flow setups offers improved safety, scalability, and control over reaction parameters. The generation and reaction of highly reactive intermediates like pyridynes can be more safely managed in a flow reactor, enabling controlled 3,4-difunctionalization of pyridines. nih.gov

Electrochemical Methods: Electrochemistry provides an alternative means of promoting reactions. Silane-assisted electroreduction has been shown to be a mild and highly regioselective method for the C4-alkylation of pyridines. chemrxiv.org Such strategies, based on temporary dearomatization, could potentially be adapted for ethynylation, offering a novel, reagent-light approach. chemrxiv.org

Green Chemistry Principles and Sustainable Methodologies in this compound Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes for fine chemicals. Key areas of improvement in the synthesis of this compound include the catalyst system and the choice of solvent.

Sustainable Solvents: Efforts have been made to replace traditional organic solvents like DMF and THF with more environmentally benign alternatives. Sonogashira couplings have been successfully performed in water using specific ligands and surfactants, significantly reducing the environmental impact of the process. organic-chemistry.org

Avoiding Toxic Reagents: As mentioned, eliminating the copper(I) co-catalyst not only improves the reaction's efficiency by preventing side reactions but also aligns with green chemistry principles by avoiding a toxic heavy metal. rsc.org

Scalable Synthetic Protocols for Industrial and Large-Scale Production of this compound

Transitioning a synthetic protocol from the laboratory bench to an industrial scale introduces new challenges related to cost, safety, efficiency, and robustness.

Process Optimization: For large-scale synthesis, reaction conditions must be rigorously optimized. This includes minimizing the loading of the expensive palladium catalyst, selecting a cost-effective base and solvent, and ensuring the reaction runs to completion in a reasonable timeframe. The use of highly active catalysts, such as those with bulky, electron-rich phosphine (B1218219) ligands, can allow for lower catalyst loadings. libretexts.org

Heterogeneous and Flow Systems: For industrial production, heterogeneous catalysts are highly desirable as they simplify product purification, a major cost driver in manufacturing. acs.org Similarly, continuous flow processes are gaining traction in the pharmaceutical industry. They offer enhanced safety by minimizing the volume of hazardous reagents and reactive intermediates at any given time, better heat transfer, and more consistent product quality compared to batch processing. nih.gov A synthesis involving a pyridyne intermediate, for example, is made significantly more viable on a larger scale through a continuous flow setup. nih.gov

Raw Material Selection: The choice of starting material is critical. While 3-chloro-4-iodopyridine offers the highest reactivity for selective Sonogashira coupling, the cost and availability of iodine may make 3-chloro-4-bromopyridine a more economically viable starting point for large-scale campaigns, despite requiring slightly more forcing reaction conditions.

Chemical Reactivity and Mechanistic Transformations of 3 Chloro 4 Ethynylpyridine

Electrophilic Aromatic Substitution Reactions of the Pyridine (B92270) Ring in 3-Chloro-4-ethynylpyridine (B1359720)

The pyridine ring, due to the presence of the electronegative nitrogen atom, is significantly less reactive towards electrophilic aromatic substitution (EAS) than benzene. wikipedia.orguoanbar.edu.iq The nitrogen atom withdraws electron density from the ring system, deactivating it towards attack by electrophiles. This deactivation is analogous to that seen in nitrobenzene. wikipedia.org Furthermore, under the acidic conditions often required for EAS reactions, the nitrogen atom can be protonated, forming a pyridinium (B92312) ion. This positive charge further intensifies the electron-withdrawing effect, leading to even greater deactivation of the ring. uoanbar.edu.iq

In the specific case of this compound, the ring is substituted with two deactivating groups: the chloro group at the 3-position and the ethynyl (B1212043) group at the 4-position. While halogens are typically ortho-, para-directing, they are deactivating. The ethynyl group is a deactivating, meta-directing group. The inherent reactivity of the pyridine ring favors substitution at the 3- and 5-positions due to the greater stability of the resulting carbocation intermediate compared to attack at the 2-, 4-, or 6-positions. quimicaorganica.orgslideshare.net

Considering the substituents in this compound:

The 3-position is blocked by the chlorine atom.

The 4-position is blocked by the ethynyl group.

The 5-position is meta to the chloro group and ortho to the ethynyl group.

The 2- and 6-positions are ortho to the chloro group and meta to the ethynyl group.

Given the strong deactivation of the ring by the nitrogen atom and the two additional electron-withdrawing substituents, electrophilic aromatic substitution on this compound is expected to be extremely challenging and require harsh reaction conditions. If substitution were to occur, it would likely be directed to the 5-position, which is the least deactivated position available. Classic EAS reactions like Friedel-Crafts alkylation or acylation are generally unsuccessful with pyridine derivatives as they typically result in alkylation or acylation at the nitrogen atom. wikipedia.orguoanbar.edu.iq

Nucleophilic Aromatic Substitution Reactions at the Chlorinated Position of this compound

In contrast to its low reactivity in EAS, the pyridine ring is activated towards nucleophilic aromatic substitution (SNAr). The electron-withdrawing nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex, particularly when the attack occurs at the 2- or 4-positions. uoanbar.edu.iqslideshare.netyoutube.com

In this compound, the leaving group (chloride) is at the 3-position. Nucleophilic attack at the 3-position is generally less favorable than at the 2- or 4-positions because the negative charge in the intermediate cannot be delocalized onto the electronegative nitrogen atom through resonance. askfilo.comaskfilo.com However, the presence of the strongly electron-withdrawing ethynyl group at the 4-position (para to the C-5 and C-3 positions) can provide some degree of activation for nucleophilic attack at the 3-position by helping to stabilize the anionic intermediate.

The SNAr reaction proceeds via a two-step addition-elimination mechanism:

Addition: A nucleophile attacks the carbon atom bearing the chlorine, forming a resonance-stabilized anionic intermediate.

Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring.

Under strongly basic conditions, an alternative pathway involving a pyridyne intermediate may occur. nih.gov This elimination-addition mechanism would involve the deprotonation of the ring adjacent to the chlorine atom, followed by the elimination of HCl to form a highly reactive 3,4-pyridyne. The nucleophile would then add to the pyridyne, with subsequent protonation yielding the substituted product. The regioselectivity of the nucleophilic addition to the pyridyne would be influenced by the electronic effects of the substituents. nih.gov

Reactions Involving the Ethynyl Moiety of this compound

The terminal alkyne is a highly versatile functional group that serves as a site for a wide array of chemical transformations.

Cycloaddition Reactions (e.g., Click Chemistry)

The terminal ethynyl group of this compound makes it an ideal substrate for the Huisgen 1,3-dipolar cycloaddition reaction, particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), which is the cornerstone of "click chemistry". sigmaaldrich.com This reaction provides a highly efficient and reliable method for forming a stable 1,4-disubstituted 1,2,3-triazole ring by reacting the alkyne with an organic azide (B81097) (R-N₃). tcichemicals.com

Key features of this reaction include:

High Yields: The reactions are known for proceeding to completion with high yields. tcichemicals.com

Functional Group Tolerance: The reaction conditions are mild and compatible with a wide variety of other functional groups.

Simple Execution: Reactions can often be run in benign solvents, including water, and product isolation is frequently straightforward. tcichemicals.comchemie-brunschwig.ch

This makes the CuAAC a powerful tool for conjugating this compound to other molecules, such as biomolecules, polymers, or other synthetic intermediates, for applications in materials science and medicinal chemistry.

Hydrohalogenation and Related Addition Reactions to the Alkyne

The carbon-carbon triple bond of the ethynyl group can undergo addition reactions with hydrogen halides (HX). The addition of one equivalent of HX to a terminal alkyne typically follows Markovnikov's rule, where the hydrogen atom adds to the terminal carbon and the halide adds to the more substituted carbon, yielding a vinyl halide. chemistrysteps.commasterorganicchemistry.com The addition of a second equivalent of HX results in a geminal dihalide, with both halogen atoms attached to the same carbon. chemistrysteps.comyoutube.com

For ethynylpyridines, the reaction is facilitated by the pyridine nitrogen. acs.org In the presence of acid, the nitrogen is protonated to form a pyridinium salt. This salt formation significantly enhances the electrophilicity of the ethynyl group, making it more susceptible to nucleophilic attack by the halide ion. acs.orgnih.gov Studies have shown that while 3-ethynylpyridine (B57287) is relatively inert, 4-ethynylpyridine (B1298661) does undergo hydrochlorination, albeit with lower efficiency than 2-ethynylpyridine (B158538). acs.orgnih.gov This is attributed to the activating electron-withdrawing effect of the protonated nitrogen, which is transmitted to the alkyne. Therefore, this compound is expected to react with hydrogen halides to form the corresponding vinyl halide and/or geminal dihalide products.

ReactantReagent(s)Product(s)Mechanistic Pathway
This compound1 eq. HCl3-Chloro-4-(1-chlorovinyl)pyridineElectrophilic Addition (via vinyl cation) / Nucleophilic Addition (on pyridinium salt)
This compound2 eq. HBr3-Chloro-4-(1,1-dibromoethyl)pyridineElectrophilic Addition (via vinyl cation) / Nucleophilic Addition (on pyridinium salt)

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Stille)

The terminal alkyne of this compound is a key functional group for palladium-catalyzed cross-coupling reactions, most notably the Sonogashira coupling. While the prompt lists Suzuki, Heck, and Stille reactions, these typically involve the organohalide component of a molecule. The most direct and common cross-coupling reaction involving the terminal C-H bond of an alkyne is the Sonogashira reaction.

Sonogashira Coupling: This reaction couples a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base (typically an amine). This reaction would form a new carbon-carbon bond at the terminal position of the ethynyl group, leading to a disubstituted alkyne.

To participate in Suzuki or Stille couplings via the alkyne moiety, this compound would first need to be converted into an appropriate organoboron or organotin reagent, for example, through hydroboration or hydrostannylation of the triple bond.

The chloro-substituent at the 3-position can also participate in cross-coupling reactions. For instance, in a Suzuki reaction, the C-Cl bond could be coupled with an organoboron reagent, although aryl chlorides are generally less reactive than the corresponding bromides or iodides and may require specialized catalyst systems. wikipedia.orglibretexts.orgorganic-chemistry.org Similarly, the C-Cl bond could undergo Heck wikipedia.orgorganic-chemistry.org or Stille orgsyn.orgwikipedia.org couplings.

Reaction TypeCoupling PartnerCatalyst SystemProduct Type
Sonogashira (at alkyne)Aryl/Vinyl HalidePd complex, Cu(I) salt, Base4-(Arylethynyl)-3-chloropyridine
Suzuki (at C-Cl)Arylboronic AcidPd complex, Base3-Aryl-4-ethynylpyridine
Heck (at C-Cl)AlkenePd complex, Base3-Alkenyl-4-ethynylpyridine
Stille (at C-Cl)OrganostannanePd complex3-Aryl-4-ethynylpyridine

Other Alkynylation and Functionalization Reactions

The acidic proton of the terminal alkyne can be removed by a strong base to form a metal acetylide. These acetylides are potent nucleophiles and can react with various electrophiles.

Formation of Metal Acetylides: Treatment with organometallic bases like n-butyllithium or sodium amide generates the corresponding lithium or sodium acetylide. Reaction with silver or copper salts (e.g., AgNO₃, CuCl) also produces metal acetylides.

Oxidative Coupling: In the presence of a copper catalyst and an oxidant (like O₂), terminal alkynes can undergo oxidative self-coupling to form symmetric diynes. This is known as the Glaser or Eglinton coupling.

Cadiot-Chodkiewicz Coupling: This is a cross-coupling reaction between a terminal alkyne and a 1-haloalkyne, catalyzed by a copper(I) salt, to produce an unsymmetrical diacetylene.

These reactions further highlight the synthetic utility of the ethynyl group in this compound for constructing more complex molecular architectures.

Reactions Involving the Pyridine Nitrogen in this compound (e.g., N-Oxidation, Quaternization)

The nitrogen atom of the pyridine ring in this compound retains its basic and nucleophilic character, allowing it to undergo reactions typical of pyridine derivatives, such as N-oxidation and quaternization.

N-Oxidation

The conversion of this compound to its corresponding N-oxide can be achieved using various oxidizing agents. Peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), are commonly employed for the N-oxidation of pyridines. The reaction involves the electrophilic attack of the peroxy acid on the pyridine nitrogen.

The presence of electron-withdrawing groups, like the chloro and ethynyl substituents in this compound, can decrease the nucleophilicity of the pyridine nitrogen, potentially requiring more forcing reaction conditions compared to unsubstituted pyridine. A typical procedure would involve treating this compound with m-CPBA in a suitable solvent like dichloromethane at or below room temperature.

The resulting this compound N-oxide is a versatile intermediate. The N-oxide functional group can activate the pyridine ring towards both electrophilic and nucleophilic substitution, and it can be subsequently removed if desired.

Quaternization

Quaternization of the pyridine nitrogen in this compound involves the reaction with an alkylating agent, typically an alkyl halide, to form a pyridinium salt. This reaction proceeds via a nucleophilic substitution mechanism where the pyridine nitrogen acts as the nucleophile.

The quaternization introduces a positive charge on the nitrogen atom, significantly altering the electronic properties of the pyridine ring. This increased electron deficiency further activates the ring towards nucleophilic attack. The choice of the alkylating agent allows for the introduction of various alkyl or substituted alkyl groups onto the nitrogen atom. The reaction conditions for quaternization generally involve heating the pyridine derivative with the alkyl halide, either neat or in a suitable solvent.

Reaction TypeReagent ExampleProduct
N-Oxidationm-Chloroperoxybenzoic acid (m-CPBA)This compound N-oxide
QuaternizationMethyl iodide (CH₃I)N-Methyl-3-chloro-4-ethynylpyridinium iodide

Studies on the Reaction Mechanisms and Intermediates of this compound Transformations

While specific mechanistic studies on this compound are not extensively documented in the literature, the reaction mechanisms can be inferred from the well-established principles of pyridine chemistry and the reactivity of related compounds.

Transformations of this compound can involve several key intermediates, depending on the reaction conditions. One significant area of reactivity involves the potential formation of a 3,4-pyridyne intermediate. This highly reactive species can be generated from 3-chloro-4-lithiopyridine, which itself can be formed by the deprotonation of 3-chloropyridine (B48278) derivatives at the 4-position. The 3,4-pyridyne intermediate is a powerful electrophile and can rapidly react with various nucleophiles and dienes. For instance, the regioselective lithiation of a related compound, 3-chloro-2-ethoxypyridine (B70323), followed by treatment with organomagnesium halides, has been shown to produce 3,4-pyridyne intermediates that undergo regioselective addition. nih.gov

Nucleophilic aromatic substitution (SNAr) is another important mechanistic pathway for the transformation of this compound. The electron-deficient nature of the pyridine ring, enhanced by the chloro and ethynyl groups, facilitates the attack of nucleophiles at the positions activated by these substituents. The generally accepted mechanism for SNAr reactions proceeds through a two-step addition-elimination sequence involving a discrete, non-aromatic Meisenheimer complex. However, recent studies suggest that some SNAr reactions may proceed through a concerted mechanism. nih.gov In the case of this compound, nucleophilic attack could potentially occur at the carbon bearing the chloro group, leading to its displacement.

The quaternization of the pyridine nitrogen significantly enhances the susceptibility of the ring to nucleophilic attack. The resulting pyridinium salt is a much more potent electrophile. The mechanism of nucleophilic substitution on N-alkylpyridinium ions has been studied, and it often involves a rate-determining deprotonation of the addition intermediate. nih.gov

Derivatization and Structural Modification of 3 Chloro 4 Ethynylpyridine

Synthesis of Novel Analogs and Derivatives of 3-Chloro-4-ethynylpyridine (B1359720)

The synthesis of new analogs from this compound leverages the reactivity of its functional groups. The terminal alkyne is particularly amenable to a variety of carbon-carbon bond-forming reactions, while the chloro group can be displaced or involved in cross-coupling reactions.

A primary method for derivatizing the ethynyl (B1212043) group is the Sonogashira cross-coupling reaction . This palladium- and copper-co-catalyzed reaction couples the terminal alkyne with aryl or vinyl halides. This strategy allows for the introduction of a wide array of substituted aromatic and heterocyclic rings, significantly expanding the structural diversity of the core molecule. For instance, coupling with various (hetero)aryl halides can yield complex biaryl-like structures.

Another key reaction is the hydrohalogenation of the ethynyl group. The reaction of ethynylpyridines with acids like hydrochloric acid can lead to the formation of halo-substituted vinylpyridines. acs.org The electrophilicity of the ethynyl group is enhanced by the protonation of the pyridine (B92270) nitrogen, facilitating the nucleophilic attack of the halide ion. acs.org This process can be highly regioselective, yielding specific isomers. For example, while 3-ethynylpyridine (B57287) can be inert under certain conditions, 4-ethynylpyridine (B1298661) undergoes hydrochlorination, suggesting the position of the nitrogen atom relative to the alkyne is critical for reactivity. acs.org

The table below summarizes some common reactions for derivatizing the ethynylpyridine core.

Reaction TypeReagents & ConditionsResulting StructurePurpose
Sonogashira CouplingAryl/Vinyl Halide, Pd catalyst, Cu(I) co-catalyst, Base3-Chloro-4-(arylethynyl)pyridineIntroduction of diverse aryl/heteroaryl moieties
Click Chemistry (CuAAC)Organic Azide (B81097), Cu(I) catalyst3-Chloro-4-(1,2,3-triazol-4-yl)pyridineFormation of stable triazole-linked conjugates
HydrochlorinationHydrochloric Acid (HCl), MeCN3-Chloro-4-(2-chlorovinyl)pyridineConversion of alkyne to a functionalized alkene
HydrationAcid or Metal Catalyst, H₂O3-Chloro-4-(1-oxoethyl)pyridineFormation of a methyl ketone group

These synthetic strategies are fundamental to creating novel analogs for various applications, including their use as GCN2 inhibitors or other biologically active agents. google.com

Exploration of Bioisosteric Replacements in this compound Scaffolds

Bioisosteric replacement is a cornerstone of drug design, involving the substitution of one atom or group with another that retains similar physical or chemical properties to produce broadly similar biological effects. cambridgemedchemconsulting.combenthamscience.com This strategy can be used to enhance potency, improve metabolic stability, reduce toxicity, or alter pharmacokinetic profiles. cambridgemedchemconsulting.combenthamscience.com The this compound scaffold offers several positions for such modifications.

Classical and Non-Classical Bioisosteres:

Chloro Group: The chlorine atom can be replaced by other halogens (F, Br) or bioisosteric groups like trifluoromethyl (-CF₃), cyano (-CN), or methyl (-CH₃) to modulate electronic properties and lipophilicity. A trifluoromethyl group, for example, is often used as a bioisostere for chlorine. cambridgemedchemconsulting.com

Ethynyl Group: The linear ethynyl group can be replaced by other small, rigid linkers. A cyano group (-C≡N) is a common bioisostere. In some contexts, small heterocycles like 1,2,3-triazoles, formed via "click chemistry" on the alkyne, can act as metabolically stable amide bond surrogates or serve to connect to other molecular fragments. nih.gov

Pyridine Ring: The entire pyridine ring can be replaced by other aromatic or heteroaromatic systems to explore different binding interactions or improve properties. Phenyl, pyrimidine, or pyrazine (B50134) rings are common alternatives. The position of the nitrogen atom within the pyridine ring is also critical; moving it to the 2- or 3-position would create isomeric scaffolds with different electronic and hydrogen-bonding characteristics. gu.se

The following table details potential bioisosteric replacements for the functional groups of this compound.

Original GroupPotential Bioisosteric Replacement(s)Rationale for Replacement
Chlorine (-Cl)-F, -Br, -CN, -CF₃Modulate electronics, size, lipophilicity, and metabolic stability. cambridgemedchemconsulting.com
Ethynyl (-C≡CH)-C≡N, small heterocycles (e.g., oxadiazole, triazole)Mimic linearity and rigidity, improve metabolic stability, introduce new interaction points. nih.gov
Pyridine NitrogenPhenyl (carbon), other heterocycles (e.g., pyrimidine)Alter hydrogen bonding capacity, basicity, and overall scaffold geometry. cambridgemedchemconsulting.com

These replacements enable the fine-tuning of a molecule's properties, which is a critical step in the optimization of lead compounds in drug discovery. nih.gov

Design and Synthesis of Compound Libraries Based on the this compound Core

Compound libraries are collections of discrete chemical compounds used in high-throughput screening to identify new drug leads. medchemexpress.com Designing a library around the this compound core involves leveraging its dual reactivity to rapidly generate a large number of diverse, yet related, molecules.

A common strategy for library synthesis is parallel synthesis , where multiple reactions are run simultaneously. For the this compound scaffold, a divergent approach can be employed:

Alkyne Functionalization: A set of diverse building blocks (e.g., aryl halides, azides) is reacted with the ethynyl group using robust and high-yield reactions like Sonogashira coupling or CuAAC.

Chloro Group Substitution: The resulting products are then subjected to a second diversification step, such as a nucleophilic aromatic substitution (SNAr) or a Suzuki/Buchwald-Hartwig coupling at the chloro position using a different set of building blocks (e.g., amines, boronic acids).

This two-dimensional diversification strategy allows for the exponential growth of the library's size. For example, reacting the core with 50 different aryl halides and then with 50 different amines could theoretically generate 2,500 unique compounds.

The design of the library is typically guided by its intended purpose. A Targeted Library would incorporate building blocks known to have an affinity for a specific class of biological targets, such as kinases or G-protein coupled receptors (GPCRs). chemdiv.comstanford.edu A Diversity-Oriented Library would use a broader, less biased selection of building blocks to explore a wider region of chemical space.

Library TypeDesign PrincipleSynthetic ApproachPotential Application
Targeted (e.g., Kinase Inhibitors)Incorporate fragments known to interact with kinase active sites.Sonogashira coupling with known hinge-binding motifs; SNAr with solubilizing groups.Screening for novel inhibitors of specific kinases.
Diversity-OrientedUse a wide variety of building blocks with diverse shapes, sizes, and functional groups.Combinatorial pairing of reactions at the ethynyl and chloro positions.Identifying novel hits for new or difficult-to-drug targets.

These libraries are invaluable tools for identifying starting points for drug discovery programs. medchemexpress.com

Regio- and Chemoselective Functionalization for Targeted Structural Diversity

Regio- and chemoselectivity are crucial for the efficient synthesis of complex molecules, as they allow for the modification of one specific site in a molecule that has multiple reactive centers. The this compound scaffold presents an excellent platform for exploring such selective reactions.

Chemoselectivity refers to the preferential reaction of one functional group over another. For example, the ethynyl group can be selectively functionalized under conditions that leave the chloro-substituted pyridine ring untouched. Sonogashira or Glaser couplings are chemoselective for the alkyne. Conversely, nucleophilic aromatic substitution (SNAr) with certain nucleophiles can target the C-Cl bond without affecting the alkyne.

Regioselectivity , the control of reaction at a specific position, can be achieved through advanced synthetic methods. One powerful technique involves the generation of a 3,4-pyridyne intermediate from a 3-chloropyridine (B48278) precursor. nih.govrsc.orgresearchgate.net This highly reactive species can then be trapped by various reagents. A general approach involves:

Lithiation of a substituted 3-chloropyridine.

Transmetalation with an organomagnesium reagent.

Heating to induce elimination, forming the 3,4-pyridyne.

Regioselective addition of a nucleophile at the 4-position, followed by quenching with an electrophile at the 3-position. nih.govresearchgate.net

This method allows for the controlled, sequential introduction of two different substituents at the 3- and 4-positions of the pyridine ring. researchgate.net

The table below illustrates a potential regioselective difunctionalization sequence starting from a related precursor, 3-chloro-2-ethoxypyridine (B70323), which generates a 3,4-pyridyne that is subsequently functionalized. nih.gov

StepReagentsIntermediate/ProductOutcome
1. Lithiation/Transmetalationn-BuLi, then AnMgBrDiorganomagnesium speciesPreparation for pyridyne formation.
2. Pyridyne FormationHeat (75 °C)2-Ethoxy-3,4-pyridyneGeneration of a highly reactive intermediate.
3. Nucleophilic AdditionAnMgBr3-Magnesiated-4-aryl-2-ethoxypyridineRegioselective addition of the aryl group at C4.
4. Electrophilic QuenchTMSCl3-Silyl-4-aryl-2-ethoxypyridineIntroduction of a second, different group at C3. nih.gov

Adapting such methodologies to this compound could provide precise control over its structural modification, enabling the synthesis of highly complex and targeted derivatives. rsc.orgresearchgate.net

Spectroscopic and Advanced Analytical Characterization Methodologies for 3 Chloro 4 Ethynylpyridine

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 3-chloro-4-ethynylpyridine (B1359720), providing detailed information about the hydrogen and carbon framework of the molecule.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides insight into the carbon skeleton. Predicted chemical shifts for this compound place the aromatic carbons between δ 120–150 ppm and the ethynyl (B1212043) carbons between δ 70–85 ppm. In the analogue 3-[2-(4-Chlorphenyl)ethynyl]pyridine, the pyridine (B92270) carbons appear at δ 152.2, 148.8, 138.4, and 123.1 ppm, while the ethynyl carbons are at δ 91.4 and 86.8 ppm. doi.org

Below is an interactive table summarizing the predicted and observed NMR spectral data for this compound and a related compound.

Nucleus Predicted Chemical Shift (ppm) for this compound Observed Chemical Shift (ppm) for 3-[2-(4-Chlorphenyl)ethynyl]pyridine
¹H (Pyridine)8.5–9.08.76, 8.56, 7.80
¹H (Ethynyl)3.0–3.5-
¹³C (Aromatic)120–150152.2, 148.8, 138.4, 134.9, 132.9, 128.8, 123.1, 121.0, 120.1
¹³C (Ethynyl)70–8591.4, 86.8

Mass Spectrometry (MS) Techniques in the Analysis of this compound and its Metabolites

Mass spectrometry (MS) is indispensable for determining the molecular weight of this compound and identifying its metabolites.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the elemental composition of the molecule. rsc.org For this compound (C₇H₄ClN), the predicted monoisotopic mass is 137.00322 Da. uni.lu MS analysis typically shows a characteristic isotopic pattern due to the presence of the chlorine atom. In the analysis of a similar compound, 3-[2-(4-Chlorphenyl)ethynyl]pyridine, the molecular ion peak ([M]⁺) was observed at m/z 213 using electron ionization (EI-MS). doi.org

The study of drug metabolism often employs liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify metabolites in biological matrices. nih.govrsc.orgijpras.com For instance, in vitro metabolism studies of related compounds have been conducted using human and monkey liver microsomes, with LC-MS/MS used to track the degradation of the parent compound and the formation of metabolites. nih.gov While specific metabolite studies for this compound were not found, common metabolic pathways for pyridine-containing compounds include oxidation to form pyridine N-oxides.

The following table presents predicted mass spectrometry data for this compound.

Adduct Predicted m/z
[M+H]⁺138.01050
[M+Na]⁺159.99244
[M-H]⁻135.99594
[M]⁺137.00267

X-ray Crystallography in the Solid-State Structural Determination of this compound and its Complexes

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method can be used to analyze this compound itself or its coordination complexes with metals. researchgate.net

While a specific crystal structure for this compound was not found, the structures of related compounds have been determined. For example, the crystal structures of binuclear zinc(II) complexes with 3-chloropyridine (B48278) have been analyzed, revealing the coordination geometry around the metal centers. researchgate.net Similarly, the crystal structures of platinum(II) complexes bearing functionalized σ-alkynyl groups, including pyridyl moieties, have been studied to understand their spectroscopic properties and solid-state packing. nih.gov The general procedure for obtaining single crystals suitable for X-ray diffraction involves slow evaporation of a saturated solution of the compound. rsc.org The diffraction data is then collected and analyzed to solve and refine the crystal structure. rsc.org

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: In the IR spectrum of an alkynylpyridine, the C≡C stretching vibration is a key diagnostic peak, typically appearing in the region of 2100-2260 cm⁻¹. The C-H stretch of the terminal alkyne is expected around 3300 cm⁻¹. The C-Cl stretching vibration would be observed at lower wavenumbers. For the related compound 1-Chloro-4-[2-[(1,1-dimethylethyl)dimethylsilyl]ethynyl]benzene, a strong band at 2153 cm⁻¹ corresponding to the C≡C stretch is observed. doi.org The IR spectrum of 3-chloropyridine shows characteristic bands for the pyridine ring. nist.govnist.gov

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. While specific Raman data for this compound is not available, the technique is valuable for studying symmetric vibrations and can be used to characterize the C≡C bond. chemicalbook.comchemicalbook.com

The table below summarizes the expected IR absorption frequencies for the key functional groups in this compound.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
C≡CStretch2100 - 2260
≡C-HStretch~3300
C-ClStretch600 - 800
Pyridine RingVarious1400 - 1600 (C=C, C=N stretch)

Chromatographic Methods (HPLC, UPLC, LC-MS) for Purity Assessment and Mixture Separation

Chromatographic techniques are essential for assessing the purity of this compound and for separating it from reaction mixtures or biological samples.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are widely used to determine the purity of synthesized compounds. sigmaaldrich.comfishersci.se These methods separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase. Purity is typically assessed by the area percentage of the main peak in the chromatogram. For instance, a purity of >98% is often confirmed by HPLC. UPLC, which uses smaller stationary phase particles, offers higher resolution and faster analysis times compared to conventional HPLC. mdpi.com

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. rsc.orglcms.cz This technique is particularly powerful for analyzing complex mixtures, such as those from metabolic studies or environmental samples. nih.govmdpi.comnih.gov The LC separates the components, which are then introduced into the mass spectrometer for identification and quantification.

Computational and Theoretical Chemistry Studies on 3 Chloro 4 Ethynylpyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to elucidating the electronic structure of a molecule, which in turn governs its reactivity. imgroupofresearchers.com Methods such as Hartree-Fock (HF), post-Hartree-Fock methods, and particularly Density Functional Theory (DFT) are employed to model the arrangement of electrons and predict molecular behavior. imgroupofresearchers.comkarazin.ua

DFT calculations, for instance at the B3LYP/6-311G+(d,p) level of theory, are commonly used to compute these orbital energies. ias.ac.in The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its capacity to accept electrons (electrophilicity). A lower HOMO-LUMO energy gap generally implies higher reactivity. Studies on similar substituted pyridines show that electron-withdrawing groups tend to lower both HOMO and LUMO energies, affecting the molecule's role in chemical reactions. ias.ac.in The calculated nucleophilicity for the related 3-ethynylpyridine (B57287) highlights how computational methods can quantify reactivity trends across a series of compounds. ias.ac.in

Table 1: Calculated Electronic Properties of a Related Pyridine (B92270) Derivative

This table presents data for 3-ethynylpyridine as an illustrative example of quantum chemical calculations for substituted pyridines.

Compound Global Nucleophilicity (eV) - Gas Phase Global Nucleophilicity (eV) - Solvent Phase (DCM)
3-ethynylpyridine 0.56 1.65

Data sourced from a DFT analysis of substituted pyridines. ias.ac.in

Density Functional Theory (DFT) Applications for Reaction Mechanism Elucidation

Density Functional Theory (DFT) is a particularly powerful tool for investigating the mechanisms of chemical reactions, providing insights into transition states, intermediates, and reaction energy profiles. researchgate.netrsc.org For 3-chloro-4-ethynylpyridine (B1359720), DFT can be applied to elucidate the pathways of its characteristic reactions, such as metal-catalyzed cross-coupling and cycloaddition reactions.

A primary reaction for this compound is the Sonogashira cross-coupling, where the ethynyl (B1212043) group is coupled with an aryl or vinyl halide. DFT calculations can model the key steps of the catalytic cycle: oxidative addition of a palladium(0) catalyst to the halide, transmetalation with a copper acetylide (formed from this compound), and reductive elimination to form the final product. These calculations help rationalize the roles of both the palladium and copper catalysts and predict the reaction's feasibility and potential side reactions.

Furthermore, the ethynyl group makes this compound a substrate for cycloaddition reactions, such as the azide-alkyne cycloaddition to form triazoles. DFT studies on ruthenium-catalyzed azide-alkyne cycloadditions (RuAAC) have detailed the mechanistic steps, proposing that the reaction proceeds via a Ru-acetylide intermediate. ecust.edu.cnacs.org The calculations can determine the activation barriers for different pathways, explaining the observed regioselectivity (i.e., the formation of 1,4- or 1,5-disubstituted triazoles). researchgate.netacs.org By modeling the reaction of this compound with an azide (B81097), DFT can predict the most likely product and the influence of the chloro- and pyridine-substituents on the reaction rate and outcome. researchgate.net

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment, such as solvent molecules. nih.govfrontiersin.org The stability of a ligand-receptor complex, for example, is often assessed using MD simulations by monitoring parameters like the root mean square deviation (RMSD) and root mean square fluctuation (RMSF). frontiersin.orgresearchgate.net

For a relatively small and rigid molecule like this compound, extensive conformational changes are not expected due to the planarity of the pyridine ring and the linear geometry of the alkyne group. However, conformational analysis, often coupled with quantum calculations, can confirm the lowest-energy geometry. acs.org MD simulations would be most relevant for studying the intermolecular interactions of this compound. For instance, simulations could model its aggregation behavior in different solvents or its binding dynamics within the active site of a target protein. researchgate.net These simulations track the trajectory of the molecule and its surroundings, helping to understand how it orients itself and interacts with neighboring molecules. nih.gov

In Silico Prediction of Physico-Chemical Properties and Reactivity Profiles

In silico methods, particularly Quantitative Structure-Property Relationship (QSPR) models, are widely used to predict the physicochemical properties of chemical compounds rapidly and cost-effectively. nih.govepa.gov These models use the molecular structure to calculate descriptors that are then correlated with experimental data through machine learning algorithms to predict properties for new compounds. nih.govresearchgate.net

For this compound, various physicochemical properties can be estimated using such predictive tools. Public databases like PubChem provide computationally predicted data based on the molecule's structure. uni.lu These predictions are valuable for initial assessments in drug discovery and environmental fate modeling. epa.govresearchgate.net Properties such as the octanol-water partition coefficient (XlogP), which indicates lipophilicity, and topological polar surface area (TPSA), which relates to membrane permeability, can be calculated. Additionally, other properties like mass, collision cross-section for different adducts in mass spectrometry, and molecular formula are readily determined. uni.lu

Table 2: Predicted Physico-Chemical Properties for this compound

Property Predicted Value Source
Molecular Formula C₇H₄ClN PubChem uni.lu
Exact Mass 137.00322 Da PubChem uni.lu
XlogP 1.7 PubChem uni.lu
Hydrogen Bond Donor Count 0 PubChem
Hydrogen Bond Acceptor Count 1 PubChem
Rotatable Bond Count 1 PubChem
Topological Polar Surface Area (TPSA) 12.89 Ų PubChem
Heavy Atom Count 9 PubChem
Predicted Collision Cross Section (CCS) Values (Ų)
[M+H]⁺ 122.5 PubChem uni.lu
[M+Na]⁺ 134.9 PubChem uni.lu
[M-H]⁻ 123.4 PubChem uni.lu

Data sourced from computational predictions available on PubChem. uni.lu

Applications of 3 Chloro 4 Ethynylpyridine in Organic Synthesis

3-Chloro-4-ethynylpyridine (B1359720) as a Key Building Block for Complex Heterocyclic Architectures

This compound is a quintessential example of a heterocyclic building block, a class of compounds that form the backbone of many synthetic and naturally occurring pharmacologically active molecules. Its structure is endowed with two key reactive sites: the terminal alkyne (C≡C-H) and the chloro-substituent on the pyridine (B92270) ring. This dual functionality allows for sequential and controlled modifications, making it an ideal starting point for creating diverse and complex heterocyclic architectures through various synthetic strategies, most notably through cross-coupling and cycloaddition reactions.

One of the most powerful methods employing this building block is the Sonogashira cross-coupling reaction . This reaction creates a carbon-carbon bond between a terminal alkyne, such as the ethynyl (B1212043) group in this compound, and an aryl or vinyl halide. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base, and it can be conducted under mild conditions. By coupling this compound with various halogenated heterocycles or carbocycles, a vast library of substituted alkynylpyridines can be generated. These products can then undergo further intramolecular reactions, such as cyclization onto the pyridine nitrogen or subsequent cross-coupling at the chloro position, to yield fused polycyclic systems.

Another major application of the alkyne functionality is its participation in cycloaddition reactions . These reactions are highly efficient in constructing cyclic compounds by forming multiple bonds in a single step. The ethynyl group of this compound can act as a potent dienophile or dipolarophile.

[4+2] Cycloaddition (Diels-Alder Reaction) : In this reaction, the alkyne reacts with a 1,3-diene to form a six-membered ring. When the diene is part of another heterocyclic system, this strategy leads to the creation of complex, fused bicyclic or tricyclic aromatic systems after a subsequent elimination step.

[3+2] Cycloaddition (1,3-Dipolar Cycloaddition) : This reaction involves the combination of a 1,3-dipole (e.g., azides, nitrones, or diazoalkanes) with the alkyne (the dipolarophile) to form a five-membered heterocyclic ring. This method provides direct access to pyridine-substituted triazoles, isoxazoles, pyrazoles, and other important five-membered heterocycles.

The strategic application of these reactions allows for the systematic construction of intricate molecular frameworks from a relatively simple starting material.

Table 1: Synthesis of Complex Heterocycles from this compound
Reaction TypeReactant PartnerResulting Heterocyclic CoreSignificance
Sonogashira CouplingAryl/Heteroaryl HalidesAryl/Heteroaryl-substituted AlkynylpyridinesForms key C(sp²)-C(sp) bonds; products are precursors to polycyclic systems.
[4+2] CycloadditionSubstituted DienesFused Pyridine-Benzene/Heterocycle SystemsEfficient construction of fused aromatic and heteroaromatic rings.
[3+2] CycloadditionAzidesPyridine-substituted TriazolesDirect synthesis of important five-membered N-heterocycles.
[3+2] CycloadditionNitronesPyridine-substituted Isoxazolines/IsoxazolesAccess to key oxygen- and nitrogen-containing five-membered rings.

Utilization of this compound in Multicomponent Reactions

Multicomponent reactions (MCRs) are highly efficient synthetic processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity, making them a cornerstone of modern drug discovery and heterocyclic synthesis.

The terminal alkyne of this compound makes it an ideal candidate for several powerful MCRs. Although the chloro-substituent is typically unreactive under MCR conditions, it remains as a valuable functional handle for subsequent post-MCR modifications.

Key potential MCR applications include:

A³ Coupling (Aldehyde-Alkyne-Amine) : This is a three-component reaction that produces propargylamines. Here, this compound would serve as the alkyne component, reacting with an aldehyde and a secondary amine, typically catalyzed by a metal salt (e.g., copper or gold). The resulting propargylamine (B41283) products are valuable intermediates for synthesizing nitrogen-containing heterocycles.

Ugi-Azide Reaction : This is a four-component reaction between an aldehyde, an amine, an isocyanide, and an azide (B81097). A variation of this reaction can utilize a terminal alkyne like this compound, which, in the presence of an azide (like TMSN₃) and a copper catalyst, reacts with an isocyanide and an aldehyde/amine-derived imine to form tetrazole derivatives.

Groebke–Blackburn–Bienaymé (GBB) Reaction : This three-component reaction involves an aldehyde, an amine, and an isocyanide to form 3-aminoimidazole-fused heterocycles. While this compound is not a direct participant, its alkyne group can be easily converted into an aldehyde via hydration, thus creating a substrate suitable for the GBB reaction, demonstrating its utility as a precursor for MCRs.

The ability to employ this compound in such reactions allows for the rapid assembly of highly functionalized heterocyclic scaffolds that are difficult to access through traditional stepwise synthesis.

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Medicinal Chemistry Research Perspectives on 3 Chloro 4 Ethynylpyridine Scaffolds

Rational Design and Synthesis of 3-Chloro-4-ethynylpyridine-Based Bioactive Molecules

The rational design of bioactive molecules based on the This compound (B1359720) scaffold leverages its unique structural and chemical features. The ethynyl (B1212043) group serves as a rigid and linear linker, allowing for precise positioning of other pharmacophoric elements. sci-hub.se This group's π-system can participate in donor-acceptor interactions, and it is considered a versatile bioisostere for a range of other functional groups, including cyano and iodo moieties. sci-hub.se A key design strategy is the principle of molecular hybridization, where the this compound core is combined with other known pharmacophores to create novel hybrid molecules with potentially enhanced activity, improved selectivity, or reduced side effects. nih.gov

The synthesis of these derivatives frequently employs modern cross-coupling reactions. The Sonogashira coupling is a cornerstone method, facilitating the attachment of the ethynyl group to the pyridine (B92270) core or the coupling of terminal alkynes to the scaffold. smolecule.comnih.gov This palladium-copper co-catalyzed reaction is highly efficient for forming carbon-carbon bonds. Another powerful synthetic tool is the copper(I)-catalyzed azide-alkyne 1,3-dipolar cycloaddition, often referred to as "click chemistry." nih.govacs.org This reaction allows for the efficient conversion of the ethynyl group into a stable 1,2,3-triazole ring, which can act as a mimic of a thiazole (B1198619) or other five-membered heterocycles and serves as a linker to introduce additional diversity and functionality into the final molecule. nih.govacs.org

A general synthetic approach might involve:

Halogenation: Introduction of a chlorine atom at the 3-position of a pyridine precursor.

Ethynylation: Installation of the ethynyl group at the 4-position, often via a Sonogashira reaction with a protected acetylene (B1199291) source, followed by deprotection.

Functionalization: Further modification of the ethynyl group or other positions on the pyridine ring. This can involve another Sonogashira coupling to attach a larger group or a click reaction to form a triazole linkage. nih.govacs.org

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies of this compound Derivatives

SAR and SPR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of lead compounds based on the this compound scaffold.

mGluR5 Antagonists: For the MTEP series of mGluR5 antagonists, extensive SAR studies have been conducted. The goal was to improve upon the potency of initial leads like MTEP. acs.org Research demonstrated that modifications to both the pyridine and the thiazole rings could dramatically influence antagonist activity. These efforts led to the identification of compounds with potencies several hundred times greater than that of MTEP. acs.org For instance, specific substitutions on the heterocyclic systems were found to enhance binding affinity significantly, highlighting the sensitivity of the allosteric pocket to small structural changes. acs.org

Sphingosine (B13886) Kinase (SK) Inhibitors: In the development of sphingosine kinase inhibitors, a series of analogues were synthesized where a triazole ring, formed from an ethynyl precursor, was incorporated. acs.org The SAR exploration involved modifying the lipophilic tail and the polar headgroup, as well as altering the position of the triazole linker. nih.govacs.org These studies revealed that seemingly minor structural changes could lead to a complete loss of activity. For example, in one series of triazole analogues, only the compound retaining a 4-hydroxypiperidinyl headgroup showed potent and selective inhibition of SK1, while ten other closely related analogues were inactive. acs.org This underscores the stringent structural requirements for binding to the target.

Compound SeriesTargetKey SAR FindingReference
MTEP Analogues mGluR5Substitutions on the pyridine and thiazole rings led to compounds up to 490 times more potent than MTEP. acs.org acs.org
Triazole Derivatives (RB-series) SK1A 4-hydroxypiperidinyl headgroup was found to be essential for inhibitory activity in a specific series of analogues. acs.org acs.org

Computational Drug Design and Virtual Screening Approaches for this compound Derivatives

Computational methods are integral to understanding how ethynylpyridine derivatives interact with their biological targets and for discovering new lead compounds. Docking studies and molecular modeling have been particularly insightful for the mGluR5 allosteric modulators. nih.gov

By docking various NAMs into a comparative model of the mGluR5 transmembrane domains, researchers have been able to predict their binding modes. nih.gov These computational studies, supported by site-directed mutagenesis experiments, have identified a common binding pocket for diverse chemical scaffolds. The long axis of the ligands is often positioned parallel to transmembrane helices 3 and 7. nih.gov These combined computational and experimental approaches have pinpointed specific amino acid residues that are critical for binding affinity and modulator function. Across seven different allosteric modulator scaffolds, six residues were consistently identified as key determinants of affinity: Proline 654 (P654), Tyrosine 658 (Y658), Threonine 780 (T780), Tryptophan 784 (W784), Serine 808 (S808), and Alanine 809 (A809). nih.gov Such detailed molecular understanding allows for the rational design of new analogues with improved binding and desired functional activity.

Chemical Biology Applications of this compound as Molecular Probes

The unique properties of the this compound scaffold make it a valuable tool for chemical biology. Its derivatives can be developed into molecular probes to investigate biological systems. google.com The reactive ethynyl group is particularly useful for this purpose. It can be used as a handle to attach reporter tags, such as fluorescent dyes or biotin, through click chemistry. nih.gov

These labeled probes can be used in a variety of applications, including as diagnostic tools to identify and quantify the presence of specific enzymes or receptors in tissues and cell lysates. google.commdpi.com For example, a fluorescently labeled version of a high-affinity mGluR5 antagonist could be used to visualize the distribution of the receptor in the brain via imaging techniques. Furthermore, the covalent and irreversible nature of the interaction of this compound with NNMT makes it an excellent probe for activity-based protein profiling (ABPP) to study the enzyme's function and identify other potential interacting proteins in a cellular context. researchgate.net

Applications of 3 Chloro 4 Ethynylpyridine in Materials Science

Incorporation of 3-Chloro-4-ethynylpyridine (B1359720) in Polymer Synthesis and Modification

The bifunctional nature of this compound, possessing both a terminal alkyne and an aryl chloride, makes it a prime candidate for the synthesis of novel conjugated polymers. These polymers are of significant interest for their potential applications in molecular electronics, sensors, and organic light-emitting diodes (OLEDs).

Research Findings:

The primary route for polymerizing molecules like this compound is through cross-coupling reactions. The Sonogashira cross-coupling reaction, which couples terminal alkynes with aryl or vinyl halides using a palladium catalyst and a copper(I) co-catalyst, is particularly relevant. wikipedia.orglibretexts.org This reaction could facilitate a self-polycondensation of this compound, where the ethynyl (B1212043) group of one monomer reacts with the chloro-substituted pyridine (B92270) ring of another. This process would lead to the formation of a poly(ethynylpyridine) derivative, a type of conjugated polymer with a rigid backbone. The reactivity in such polymerizations generally follows the order of the halide, with iodides being more reactive than bromides, which are more reactive than chlorides. mdpi.com

Another significant avenue for polymerization is through "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition (CuAAC). organic-chemistry.orgwikipedia.org The terminal ethynyl group of this compound is an ideal functional handle for this reaction. By reacting it with monomers containing at least two azide (B81097) groups (bis-azides), a step-growth polymerization can be achieved, yielding highly regular, triazole-containing polymers. nih.govtcichemicals.com This method is known for its high efficiency, mild reaction conditions, and tolerance to various functional groups. wikipedia.org

Beyond synthesizing new polymers, this compound can also be used to modify existing ones. The ethynyl group can be "clicked" onto a polymer backbone that has been functionalized with azide groups, thereby introducing the chloro-pyridine moiety as a pendant group. This grafting technique can be used to alter the surface properties, solubility, or electronic characteristics of the original polymer.

Table 1: Potential Polymerization and Modification Strategies for this compound
StrategyReactive Group(s)Potential Co-reactantResulting StructureKey Advantages
Sonogashira Self-PolycondensationEthynyl and Chloro groupsSelf-reactionPoly(ethynylpyridine)Creates fully conjugated polymer backbone. libretexts.org
Azide-Alkyne "Click" PolymerizationEthynyl groupOrganic bis-azidesTriazole-containing polymerHigh yield, high selectivity, mild conditions. organic-chemistry.orgwikipedia.org
Polymer Grafting via "Click" ChemistryEthynyl groupAzide-functionalized polymerPendant chloro-pyridine groups on polymerEfficiently modifies polymer properties. nih.gov

Coordination Chemistry of this compound in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are crystalline materials constructed from metal ions or clusters linked together by organic ligands. rsc.org The choice of ligand is crucial as it dictates the topology, porosity, and functionality of the resulting framework. With its nitrogen-containing aromatic ring, this compound possesses the classic features of a ligand for constructing such materials.

Research Findings:

The pyridine nitrogen atom in this compound contains a lone pair of electrons, making it an excellent coordination site (a Lewis base) for binding to metal centers. Pyridine and its derivatives, such as 4,4'-bipyridine, are among the most widely used ligands in the synthesis of CPs and MOFs, capable of forming diverse structures from one-dimensional chains to complex three-dimensional frameworks. rsc.orgmdpi.com It is therefore highly probable that this compound could act as a monodentate ligand, linking to metal ions to form a variety of architectures.

The ethynyl and chloro substituents would not be inert within the framework. They would decorate the pores of the MOF, influencing its chemical environment and properties. The chloro group, being electron-withdrawing, can tune the electronic properties of the pyridine ring, which in turn affects the strength of the metal-ligand bond. The rigid, linear ethynyl group acts as a spacer and can also influence the framework's topology and pore size. While direct experimental structures of MOFs containing this compound are not yet reported, the extensive body of research on similar pyridine-based ligands strongly supports its potential in this field. rsc.orgmdpi.com

Table 2: Functional Groups of this compound and Their Roles in MOF Construction
Functional GroupPotential Role in MOF/CPImpact on Framework Properties
Pyridine NitrogenPrimary coordination site for metal ions.Forms the fundamental nodes of the network structure.
Ethynyl GroupRigid spacer; potential secondary coordination site.Controls pore size and shape; adds rigidity.
Chloro GroupPore decoration; electronic modification.Influences gas sorption selectivity and catalytic activity; potential for halogen bonding. acs.org

Supramolecular Assemblies and Self-Assembled Systems Involving this compound

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. These interactions, though weaker than covalent bonds, can direct the spontaneous self-assembly of molecules into highly ordered and functional architectures. This compound possesses several features that could drive its assembly into such systems.

Research Findings:

The primary non-covalent forces relevant to this compound are π-π stacking, halogen bonding, and hydrogen bonding.

π-π Stacking: The electron-rich aromatic pyridine ring can interact with the rings of adjacent molecules through π-π stacking forces. This type of interaction is a dominant packing force in many aromatic and heteroaromatic crystal structures and is crucial for stabilizing the structures of materials and biological systems. mdpi.comrsc.org

Halogen Bonding: A halogen bond is a highly directional interaction between an electrophilic region on a halogen atom (in this case, chlorine) and a nucleophile. acs.org This "σ-hole" on the chlorine atom can form an attractive interaction with a lone pair donor, such as the nitrogen atom of another pyridine ring, leading to the formation of well-defined chains or networks. princeton.edu The influence of chloro-chloro and other weak interactions is known to be instrumental in the construction of 3D supramolecular frameworks. rsc.org

The interplay of these various non-covalent interactions could lead to the formation of complex and predictable supramolecular structures, such as tapes, sheets, or more intricate 3D networks, from the this compound building block.

Catalytic Applications and Ligand Design with 3 Chloro 4 Ethynylpyridine

3-Chloro-4-ethynylpyridine (B1359720) and its Derivatives as Ligands in Homogeneous Catalysis

While this compound itself is not typically used directly as a primary ligand, its true value in homogeneous catalysis lies in its role as a precursor for more complex, often multidentate, ligand systems. The terminal ethynyl (B1212043) group is particularly amenable to carbon-carbon bond-forming reactions, such as the Sonogashira coupling, and cycloaddition reactions, which allow for the construction of larger, tailored ligand frameworks. The pyridine (B92270) nitrogen atom then acts as a key coordination site for a transition metal center. nih.gov

A prominent strategy involves creating rigid, bidentate ligands that can direct the self-assembly of complex, cage-like catalytic structures. For instance, ethynylpyridine derivatives can be used to form dipyridyl ligands which, upon coordination with palladium(II) ions, self-assemble into well-defined metallo-supramolecular architectures like Pd₂L₄ cages or macrocycles. rsc.orgacs.org These structures can create unique reaction pockets, influencing selectivity and reactivity. Research on related 4-ethynylpyridine (B1298661) systems has demonstrated the formation of stable, mixed-metal tetranuclear macrocycles with platinum and palladium that act as hosts for guest molecules, a principle applicable to creating contained reaction environments. acs.org

Furthermore, ethynylpyridine units can be incorporated into more complex ligand structures, such as alkynyl-functionalized iminopyridines. Copper(I) complexes bearing these types of mixed ligands have been shown to be effective catalysts for reactions like olefin cyclopropanation. researchgate.net The electronic and steric properties of the ethynylpyridine moiety can be tuned through substitution on the pyridine ring, including with chloro groups, to modulate the activity and selectivity of the resulting metal complex. rsc.org The hemilabile nature of the pyridyl nitrogen in such ligands can also play a crucial role, reversibly coordinating to the metal center to stabilize key intermediates in the catalytic cycle, as seen in palladium-catalyzed carbonylation reactions. rsc.org

Catalytic System TypePrecursor/Ligand ExampleMetal CenterCatalytic ApplicationKey FindingReference(s)
Self-Assembled CageDipyridyl ligands from ethynylpyridine derivativesPalladium(II)General Host-Guest Chemistry, Potential for Confined CatalysisFormation of discrete, porous Pd₂L₄ metallo-supramolecular cages through self-assembly. rsc.org
Mixed-Metal Macrocyclecis-Pt(dppp)(4-ethynylpyridine)₂Platinum(II), Palladium(II)Host-Guest ChemistrySelf-assembly into stable, tetranuclear Pt-Pd macrocycles capable of encapsulating guest molecules. acs.org
Mixed-Ligand ComplexAlkynyl-functionalized iminopyridinesCopper(I)Olefin CyclopropanationEthynylpyridine-derived ligands can be used to create effective copper catalysts for C-C bond formation. researchgate.net
Hemilabile Ligand SystemPyridyl-functionalized phosphinesPalladium(II)AlkoxycarbonylationThe pyridyl group provides a hemilabile binding site that stabilizes catalytic intermediates and facilitates alcoholysis. rsc.org

Exploration of Heterogeneous Catalysis Utilizing this compound-Derived Materials

The transition from homogeneous to heterogeneous catalysis offers significant advantages in terms of catalyst recovery and reusability. rsc.orgrsc.org this compound is an ideal candidate for integration into solid-supported catalysts due to its reactive ethynyl group, which provides a covalent attachment point to various materials.

A primary method for immobilization is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". organic-chemistry.orgacs.org A solid support, such as a polymer resin, silica, or even a complex inorganic scaffold, can be functionalized with azide (B81097) groups. enamine.net The subsequent reaction with this compound grafts the molecule onto the support via a stable triazole linker. The pendant pyridyl group is then available to coordinate with a catalytically active metal. This strategy has been effectively used to immobilize rhodium catalysts on polystyrene resins via pyridine linkers for asymmetric cyclopropanation, demonstrating high efficiency and recyclability. nih.gov

Another approach involves polymerization. Ethynylpyridines can undergo polymerization to form conjugated polyacetylenes. tandfonline.comtandfonline.com For instance, a linear conjugated polymer, poly(3-(4-ethynylphenyl)ethynyl)pyridine, has been identified as an efficient metal-free photocatalyst for producing hydrogen peroxide from water and oxygen. nih.gov This demonstrates that materials derived from ethynylpyridine precursors can possess intrinsic catalytic activity without the need for a separate metal center. The resulting polymers can be insoluble, facilitating their use as recyclable heterogeneous catalysts. tsijournals.com

Heterogenization StrategySupport/Material TypeDerivatization/Immobilization MethodPotential Catalytic ApplicationMechanism/PrincipleReference(s)
Covalent GraftingAzide-functionalized polymer or silicaCopper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)Metal-catalyzed cross-coupling, hydrogenation, or oxidation reactions.The ethynyl group reacts with the support's azide functionality, creating a stable triazole linkage. The pyridyl nitrogen then chelates a metal catalyst. organic-chemistry.orgnih.gov
PolymerizationNone (forms a new material)Spontaneous or initiated polymerization of the ethynyl group.Photocatalysis, conductive polymer applications.Polymerization of ethynylpyridines can yield conjugated polymers that act as metal-free, insoluble photocatalysts. tandfonline.comnih.gov
Immobilization on NanoparticlesMetal or metal oxide nanoparticlesAdsorption or covalent attachment via the pyridine or derivatized ethynyl group.Suzuki coupling, reduction reactions.The pyridine unit can coordinate to the surface of metal nanoparticles, anchoring them and preventing agglomeration. researchgate.net

Organocatalysis and Biocatalysis Approaches with this compound Scaffolds

The application of this compound extends beyond traditional metal-based catalysis into the realms of organocatalysis and biocatalysis, where its rigid structure and functional groups can be strategically employed.

In organocatalysis, pyridine and its derivatives are well-established scaffolds, often acting as nucleophilic catalysts or bases. researchgate.netdntb.gov.uaresearchgate.net While direct use of this compound as an organocatalyst is not extensively documented, its structure is highly suitable for designing new catalysts. The pyridine nitrogen can act as a Lewis basic site, and the ethynyl group serves as a rigid and linear linker to attach other functional units, such as chiral moieties or hydrogen-bond donors. nih.gov For example, chiral 4-aryl-pyridine-N-oxides have been rationally designed as effective nucleophilic organocatalysts, indicating the potential for developing novel catalysts by modifying the 4-position of the pyridine ring, which is occupied by the ethynyl group in the target compound. acs.org

In biocatalysis, the ethynyl group is a particularly valuable functional handle due to its bio-orthogonality. It does not typically participate in biological reactions but can be selectively targeted for immobilization or labeling. acs.org The CuAAC click reaction is widely used to covalently attach molecules bearing alkyne groups to azide-modified proteins or enzymes. nih.govrsc.org This allows for the site-specific immobilization of enzymes onto solid supports functionalized with this compound, which can enhance enzyme stability and allow for their reuse. acs.orgchinesechemsoc.org Furthermore, the ethynyl group itself has been incorporated into nucleoside analogues to act as a probe for metabolic labeling of RNA, showcasing its utility within cellular systems. researchgate.net This suggests that this compound could serve as a linker or scaffold in the development of biomimetic catalysts or for tethering enzymes in multi-catalyst cascade systems.

Catalysis TypeApproach / ConceptRole of this compoundPotential ReactionKey PrincipleReference(s)
OrganocatalysisDesign of new chiral catalystsThe ethynyl group acts as a rigid linker to connect the pyridine core to a chiral auxiliary or another catalytic group.Asymmetric acyl transfer, Michael additions, aldol (B89426) reactions.The pyridine nitrogen acts as a Lewis base/nucleophilic catalyst, while the attached chiral group induces enantioselectivity. nih.govacs.org
Biocatalysis (Immobilization)Covalent attachment of enzymes to a supportActs as the surface anchor on a solid support. An azide-modified enzyme is attached via click chemistry.Any reaction catalyzed by the immobilized enzyme.Bio-orthogonal click chemistry allows for stable, covalent, and site-specific immobilization, preserving enzyme activity and enabling reuse. nih.govrsc.org
Biocatalysis (Biomimetic)Scaffold for synthetic enzyme mimicsThe rigid pyridine-ethynyl structure can be used to position other functional groups to mimic an enzyme's active site.Hydrolysis, redox reactions.The scaffold provides a defined spatial arrangement of catalytic groups (e.g., acid, base, nucleophile) to achieve enzyme-like activity. acs.org

Future Research Directions and Emerging Opportunities for 3 Chloro 4 Ethynylpyridine

Exploration of Novel Reaction Pathways and Methodologies

The reactivity of 3-chloro-4-ethynylpyridine (B1359720) is a fertile ground for the discovery and development of new synthetic methodologies. The presence of the ethynyl (B1212043) group allows for a variety of transformations, including cycloaddition reactions. For instance, the copper-catalyzed azide-alkyne cycloaddition (CuAAC) offers a pathway to triazole-containing compounds. smolecule.com Furthermore, the development of efficient hydrohalogenation protocols for ethynylpyridines, which proceed through the formation of a pyridinium (B92312) salt to enhance the electrophilicity of the ethynyl group, opens up avenues for creating haloethenylpyridines. acs.org These products can serve as substrates for cross-coupling reactions to generate complex molecules like triarylalkenes and enynes, which are valuable scaffolds for new functional materials. acs.org

Future research could focus on expanding the scope of these reactions to include a wider range of substrates and catalysts, potentially leading to more efficient and selective syntheses. The exploration of transition-metal-free reaction conditions, such as those promoted by light, could also offer more sustainable and cost-effective synthetic routes. organic-chemistry.org

Integration into Automated Synthesis and High-Throughput Experimentation Platforms

The increasing demand for the rapid synthesis and screening of new chemical entities makes this compound an ideal candidate for integration into automated synthesis and high-throughput experimentation (HTE) platforms. Its utility as a building block in the modular synthesis of complex molecules has already been demonstrated. nih.gov For example, automated flow synthesis has been employed to create spirocyclic tetrahydronaphthyridines from primary alkylamines using halogenated vinyl pyridines. nih.gov

The development of robust and reliable automated methods for reactions involving this compound and its derivatives would significantly accelerate the discovery of new compounds with desired properties. This includes the optimization of reaction conditions, such as temperature, pressure, and catalyst loading, within an automated workflow. Such platforms can facilitate the rapid generation of compound libraries for screening in various applications, from medicinal chemistry to materials science.

Development of Advanced Functional Materials from this compound

The unique electronic and structural properties of this compound make it a promising precursor for the development of advanced functional materials. The ethynyl group provides a rigid linker that can be incorporated into polymers and other extended structures. For instance, soluble Pt(II)-acetylide polymers with phosphorescent behavior have been prepared through the supramolecular polymerization of a Pt(II)-chloro precursor complex derived from a 4-ethynylpyridine (B1298661) ligand. acs.org

Further research in this area could explore the synthesis of novel polymers, metal-organic frameworks (MOFs), and other materials with tailored optical, electronic, and thermal properties. The incorporation of this compound into these materials could lead to applications in areas such as light-emitting diodes (LEDs), sensors, and catalysis. The potential for creating materials with thermochromic or photochromic properties is also an area of interest. smolecule.com

Potential Functional MaterialPrecursor/Monomer Derived from this compoundPotential Application
Conductive PolymersPoly(ethynylpyridine) derivativesMolecular Electronics
Phosphorescent PolymersPlatinum(II)-acetylide complexesOrganic Light-Emitting Diodes (OLEDs)
Metal-Organic Frameworks (MOFs)Pyridine-based linkersGas Storage, Catalysis
Photoresponsive MaterialsAzobenzene-containing pyridine (B92270) derivativesOptical Data Storage

Interdisciplinary Research Synergies with this compound as a Central Scaffold

The versatility of this compound lends itself to interdisciplinary research, bridging the gap between chemistry, biology, and materials science. Its derivatives have been investigated for their potential as pharmacological agents, including as inhibitors of specific enzymes and as modulators of metabotropic glutamate (B1630785) receptors. nih.gov The ability to functionalize the pyridine ring at multiple positions allows for the fine-tuning of its biological activity and physical properties.

Future interdisciplinary research could focus on the design and synthesis of novel probes and labels for chemical biology applications. For example, the ethynyl group can be used for "click" chemistry reactions to attach fluorescent dyes or other reporter molecules. smolecule.com This could enable the study of biological processes with high specificity and sensitivity. Furthermore, the development of new catalysts based on metal complexes of this compound-derived ligands is another promising area of research. researchgate.net

The continued exploration of this compound and its derivatives is poised to unlock new scientific frontiers, offering innovative solutions in medicine, materials science, and beyond.

Q & A

Basic: What are the recommended synthetic routes for 3-chloro-4-ethynylpyridine, and how can reaction efficiency be optimized?

Methodological Answer:
The synthesis of this compound (CAS 1379109-40-6) typically involves halogenation and Sonogashira coupling. A common approach includes:

Chlorination: Introduce chlorine at the 3-position of 4-ethynylpyridine using reagents like POCl₃ or Cl₂ gas under controlled conditions .

Cross-Coupling: Perform Sonogashira coupling with terminal alkynes using Pd(PPh₃)₄/CuI catalysts in THF or DMF at 60–80°C .
Optimization Tips:

  • Use anhydrous solvents to minimize side reactions.
  • Monitor reaction progress via TLC or HPLC. Adjust catalyst loading (0.5–2 mol%) to balance cost and yield .

Basic: Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer:
Key techniques include:

  • ¹H/¹³C NMR: Confirm substitution patterns (e.g., chlorine at C3, ethynyl at C4). The ethynyl proton appears as a singlet near δ 3.1–3.3 ppm .
  • IR Spectroscopy: Detect C≡C stretches (~2100 cm⁻¹) and C-Cl bonds (~550–650 cm⁻¹) .
  • Mass Spectrometry (HRMS): Validate molecular weight (e.g., [M+H]⁺ at m/z 167.9984 for C₇H₅ClN) .

Advanced: How does the ethynyl group in this compound influence its reactivity in metal-catalyzed cross-coupling reactions?

Methodological Answer:
The ethynyl group acts as a π-electron-rich ligand, facilitating oxidative addition with Pd(0) catalysts. Key considerations:

  • Steric Effects: The linear geometry of the ethynyl group minimizes steric hindrance, enabling efficient coupling with aryl halides.
  • Electronic Effects: Electron-withdrawing chlorine at C3 enhances electrophilicity at C4, accelerating transmetalation steps.
    Experimental Validation: Compare reaction rates with/without chlorine substitution using kinetic studies or DFT calculations .

Advanced: How can researchers resolve contradictions in reported solubility data for this compound?

Methodological Answer:
Discrepancies in solubility (e.g., 0.15 g/L in water vs. higher solubility in DMSO) may arise from:

  • Purity: Impurities like residual solvents alter solubility. Use HPLC (≥99% purity) for accurate measurements .
  • Temperature Dependence: Perform solubility tests at standardized temperatures (e.g., 25°C) with controlled agitation.
    Resolution Workflow:

Reproduce experiments using purified batches.

Compare results across solvents (e.g., water, ethanol, THF) .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation: Use fume hoods to avoid inhalation of vapors.
  • Waste Disposal: Segregate halogenated waste and consult institutional guidelines for hazardous material disposal .

Advanced: How can computational chemistry predict the bioactivity of this compound derivatives?

Methodological Answer:

Docking Studies: Use software like AutoDock Vina to model interactions with target proteins (e.g., kinase enzymes).

QSAR Models: Corrogate electronic descriptors (e.g., HOMO-LUMO gaps) with experimental IC₅₀ values from enzyme inhibition assays.

DFT Calculations: Predict regioselectivity in electrophilic substitutions (e.g., Fukui indices for C4 vs. C5 positions) .

Basic: What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage Conditions: Keep in amber vials at –20°C under inert gas (N₂ or Ar) to prevent oxidation of the ethynyl group.
  • Decomposition Signs: Discoloration (yellow to brown) indicates degradation. Confirm stability via periodic NMR analysis .

Advanced: What strategies mitigate side reactions during functionalization of this compound?

Methodological Answer:

  • Protecting Groups: Temporarily protect the ethynyl group with TMS (trimethylsilyl) to avoid unwanted coupling .
  • Selective Catalysis: Use Pd₂(dba)₃/XPhos systems for Suzuki-Miyaura couplings to minimize homo-coupling byproducts.
  • Reaction Monitoring: Employ in-situ IR or GC-MS to detect intermediates and adjust conditions dynamically .

Basic: How to design a bioactivity screening assay for this compound derivatives?

Methodological Answer:

Target Selection: Prioritize enzymes/receptors with known pyridine interactions (e.g., nicotinic acetylcholine receptors).

Assay Format: Use fluorescence polarization for binding affinity or luminescence for cytotoxicity (e.g., CellTiter-Glo®).

Controls: Include positive controls (e.g., nicotine for receptor assays) and vehicle-only blanks .

Advanced: What mechanistic insights explain the regioselectivity of electrophilic substitutions on this compound?

Methodological Answer:
The chlorine atom directs electrophiles to the C5 position via:

  • Resonance Effects: Chlorine withdraws electron density, activating ortho/para positions.
  • Steric Blocking: Ethynyl group at C4 sterically hinders C2 and C6, favoring C5 substitution.
    Experimental Validation:
  • Perform bromination (Br₂/FeBr₃) and analyze product distribution via ¹H NMR .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.